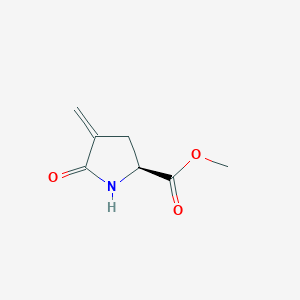

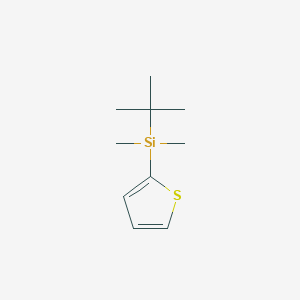

![molecular formula C14H9ClN2O2 B066649 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine CAS No. 168837-35-2](/img/structure/B66649.png)

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

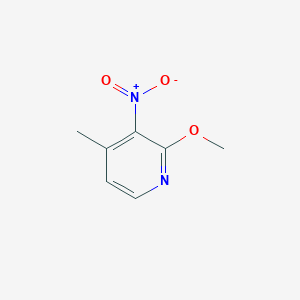

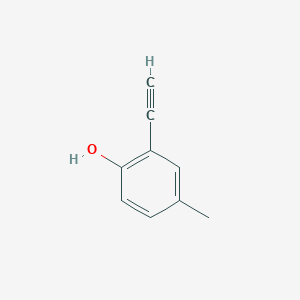

The synthesis of compounds related to 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine often involves complex reactions under specific conditions. For instance, polysubstituted pyrido[1,2-a]benzimidazole derivatives can be efficiently produced through a novel one-pot, four-component reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile. The mechanism is believed to involve the formation of polysubstituted benzenes with subsequent substitution and annulation reaction of pyridine (Yan et al., 2009).

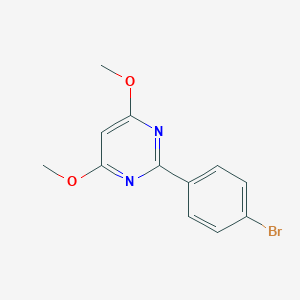

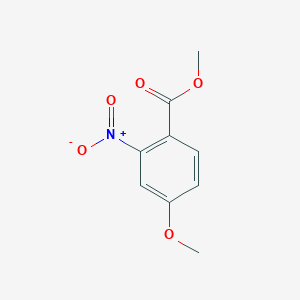

Molecular Structure Analysis

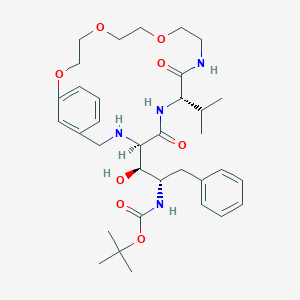

The molecular structure of such compounds can be intricate, with specific arrangements leading to their unique properties. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate their structural details. For example, the title molecule, 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine, has been characterized by elemental analysis, FT-IR, NMR spectroscopies, and single-crystal X-ray diffraction to understand its geometry and bonding (Inkaya et al., 2013).

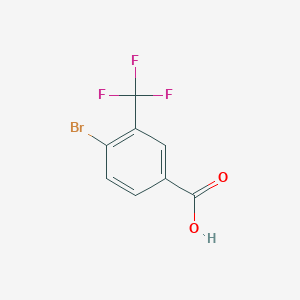

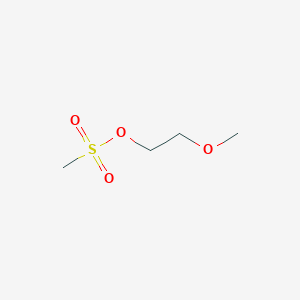

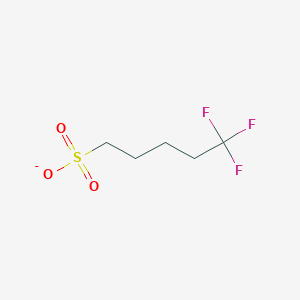

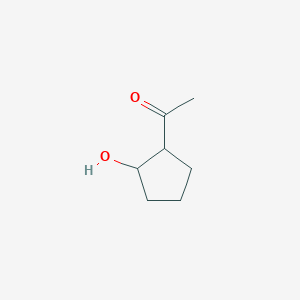

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine derivatives can vary widely depending on the functional groups and structural modifications. These compounds can participate in various chemical reactions, leading to a wide range of products with potential biological and industrial applications. For instance, rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes has been developed, yielding pyrido[1,2-a]benzimidazole derivatives in moderate to excellent yields. This process facilitates the construction of complex structures efficiently (Peng et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemical Variability and Applications

- Chemical Versatility : Compounds containing the imidazo[1,2-a]pyridine moiety, similar to the structure of interest, have been explored for their vast chemical variability and applications in different branches of chemistry. These compounds are noted for their preparation procedures, properties in both protonated and/or deprotonated forms, and their complexation with various metals. Such versatility indicates potential in developing novel materials or drugs, exploring unknown analogues, and investigating their biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

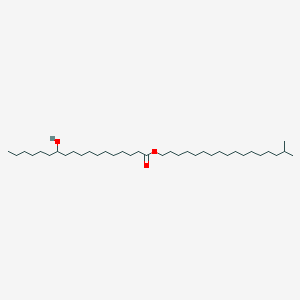

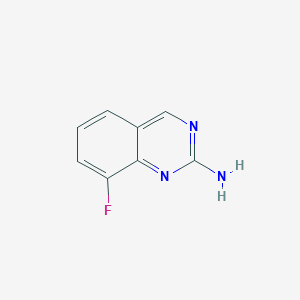

Optoelectronic Materials

- Optoelectronic Applications : Research into quinazolines and pyrimidines, which share structural similarities with the target compound, has highlighted their importance in the synthesis of materials for optoelectronic applications. These materials find uses in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The incorporation of imidazo[1,2-a]pyridine fragments into π-extended conjugated systems can significantly enhance the creation of novel optoelectronic materials, indicating potential avenues for research into similar compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

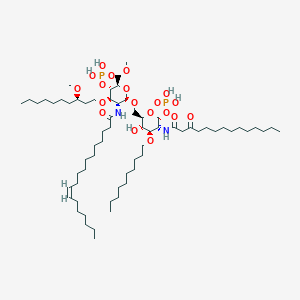

Drug Development and Biological Activities

- Biological Significance : The presence of the imidazo[1,2-a]pyridine ring in compounds has been associated with a range of biological activities. Such compounds are part of a broader class of heterocycles that are critical in medicinal chemistry for their diverse biological effects. This implies that 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine could be explored for potential therapeutic applications, given the biological significance of its structural components (Saganuwan, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-2-4-14-16-11(7-17(14)6-10)9-1-3-12-13(5-9)19-8-18-12/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNGFBUYGOWSNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409315 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |

CAS RN |

168837-35-2 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.